molecular formula C10H10N2O3 B1653053 2-Methyl-N-(4-nitrophenyl)prop-2-enamide CAS No. 17116-67-5

2-Methyl-N-(4-nitrophenyl)prop-2-enamide

Cat. No.: B1653053
CAS No.: 17116-67-5
M. Wt: 206.2 g/mol
InChI Key: DPNRVEROTZRVQP-UHFFFAOYSA-N
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Description

2-Methyl-N-(4-nitrophenyl)prop-2-enamide is an acrylamide derivative featuring a methyl group at the β-carbon of the propenamide backbone and a 4-nitrophenyl substituent on the nitrogen atom. The 4-nitro group on the phenyl ring is a strong electron-withdrawing moiety, which likely influences the compound’s electronic properties, reactivity, and interactions with biological targets. Such substitutions are common in antimicrobial and anti-inflammatory agents, as seen in studies on cinnamanilides and thiadiazole derivatives .

Properties

CAS No.

17116-67-5

Molecular Formula

C10H10N2O3

Molecular Weight

206.2 g/mol

IUPAC Name

2-methyl-N-(4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C10H10N2O3/c1-7(2)10(13)11-8-3-5-9(6-4-8)12(14)15/h3-6H,1H2,2H3,(H,11,13)

InChI Key

DPNRVEROTZRVQP-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Nitro-Substituted Prop-2-enamides
  • N-(4-Nitrophenyl)acetohydrazonoyl Bromide Derivatives: In -thiadiazole derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide exhibited notable antimicrobial activity against E. coli, B. mycoides, and C. albicans. Four compounds outperformed others, suggesting the nitro group enhances target binding or stability .
  • (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10, ) : This analog demonstrated bactericidal activity comparable to ampicillin, attributed to its trifluoromethyl and fluoro substituents. The absence of a nitro group here highlights that electron-withdrawing groups (EWGs) other than nitro can also drive efficacy .
  • 3,4-Dichlorocinnamanilides (): Dichloro-substituted analogs showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
Positional Isomerism and Activity
  • Nitro-Substituted Isomers (): Nitro groups at the para position (e.g., compound 17: R=2-CF3-4-NO2 vs. compound 18: R=3-CF3-4-NO2) exhibited structural dissimilarity in Tanimoto similarity analysis. This suggests that para-nitro substitution may optimize interactions with bacterial targets compared to meta positions .

Physicochemical and ADMET Properties

  • Lipophilicity and Bioavailability: and emphasize the role of lipophilicity (logD7.4) in antimicrobial activity.
  • Cytotoxicity Trade-offs : While nitro groups enhance activity, they may also increase cytotoxicity. For example, compound 11 in ((2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide) showed significant cytotoxicity, underscoring the need for balanced substitution .

Data Tables: Key Comparative Findings

Table 1. Antimicrobial Activity of Prop-2-enamide Derivatives

Compound Substituents Activity (MIC, µg/mL) Reference
2-Methyl-N-(4-nitrophenyl)prop-2-enamide 4-NO2, methyl (inferred) Not reported
(2E)-N-[3-Fluoro-4-(CF3)phenyl]-3-phenylprop-2-enamide 3-F, 4-CF3 0.5–1.0 (vs. S. aureus)
3,4-Dichlorocinnamanilides 3-Cl, 4-Cl <1.0 (vs. MRSA, M. tuberculosis)
Thiadiazole derivatives () 4-NO2, thiadiazole core Moderate to high (vs. C. albicans)

Table 2. Substituent Effects on Physicochemical Properties

Compound logD7.4 (Experimental) Cytotoxicity (THP1 cells) Key Substituent
This compound Inferred high Not reported 4-NO2
Compound 11 () High Significant 4-Br, 3-Cl
3,4-Dichlorocinnamanilides () Moderate Low (macrophages) 3-Cl, 4-Cl

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